4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol
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Overview
Description
4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl benzoylisothiocyanate with phenylhydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Amino-3-methyl-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-amino-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)14-11(15)10(12)8(2)13-14/h3-6,13H,12H2,1-2H3 |
InChI Key |
HDCQKWVSNYUIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)N |
Origin of Product |
United States |
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